Glutathione

Catalog No.
S528997
CAS No.
70-18-8
M.F
C10H17N3O6S
M. Wt
307.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glutathione

Substituting GSH with NAC or SAG fails to elute GST-tagged proteins due to missing active site recognition. Ensure reliable purification with native reduced Glutathione (CAS 70-18-8).

  • Exclusive substrate for Glutathione S-transferase (GST); mandatory for high-yield GST-fusion protein elution from affinity resins.
  • High aqueous solubility (50 mg/mL) enables easy preparation of standard 5-10 mM elution buffers.
  • Maintains precise -0.24 V redox environment in cell culture, superior to ascorbic acid for preserving secreted mAbs.

CAS Number

70-18-8

Product Name

Glutathione

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C10H17N3O6S

Molecular Weight

307.33 g/mol

InChI

InChI=1S/C10H17N3O6S/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/t5-,6-/m0/s1

InChI Key

RWSXRVCMGQZWBV-WDSKDSINSA-N

solubility

292.5 mg/mL

Synonyms

gamma L Glu L Cys Gly, gamma L Glutamyl L Cysteinylglycine, gamma-L-Glu-L-Cys-Gly, gamma-L-Glutamyl-L-Cysteinylglycine, Glutathione, Glutathione, Reduced, Reduced Glutathione

Canonical SMILES

C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N

Isomeric SMILES

C(CC(=O)N[C@@H](CS)C(=O)NCC(=O)O)[C@@H](C(=O)O)N

The exact mass of the compound Glutathione is 307.0838 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758199. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides. It belongs to the ontological category of tripeptide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

500 mg, 1 g, 5 g, 25 g, 100 g

Reduced Glutathione (GSH) is a ubiquitous endogenous tripeptide (γ-L-glutamyl-L-cysteinyl-glycine) that serves as the primary non-protein thiol in biological systems. Procured extensively for biomanufacturing, cell culture media, and specialized analytical workflows, GSH is characterized by its high aqueous solubility (50 mg/mL) and a standard two-electron redox potential of -0.24 V. Unlike generic antioxidants, GSH features a distinct γ-peptide linkage that protects it from standard peptidase degradation while serving as the exclusive native substrate for glutathione S-transferases (GST) and glutathione peroxidases[1]. For industrial and laboratory buyers, standard reduced GSH offers an unesterified, immediately active sulfhydryl donor that integrates seamlessly into established protein purification and redox-buffering protocols without requiring metabolic conversion.

Research Fit

Redox-active form Free sulfhydryl (-SH) is essential for direct conjugation, radical scavenging, and cellular redox balance
Fermentation-derived purity ≥98% by HPLC (USP/EP), avoiding chiral impurities from chemical synthesis
GSSG distinction Oxidized glutathione (GSSG) lacks free thiol; inactive until enzymatic reduction, altering redox readouts

Substituting standard reduced Glutathione with precursors like N-acetylcysteine (NAC) or modified derivatives like S-acetyl glutathione (SAG) frequently leads to process failure in cell-free and structural biology applications. While NAC and SAG are valuable for intracellular delivery, they lack the precise structural motifs required to bind the active site of glutathione S-transferase (GST), rendering them completely ineffective for GST-tagged protein elution . Furthermore, substituting GSH with common antioxidants like ascorbic acid alters the thermodynamic redox balance; ascorbic acid has a redox potential of -0.17 V, which is insufficient to natively reduce specific disulfide bonds that require GSH's -0.24 V potential [1]. Consequently, for direct enzymatic assays, protein purification, and precise redox-state maintenance in bioprocessing, standard GSH cannot be substituted.

Substitution Risk

GSSG is redox-inert until reduction
Only reduced GSH provides free thiol for immediate antioxidant and conjugation endpoints; GSSG requires glutathione reductase and may not match intracellular response kinetics.
Chemical synthesis introduces chiral and solvent risks
Chemical routes may use toxic carbodiimides and generate racemic mixtures; fermentation-derived GSH avoids these and directly meets pharmacopoeial purity profiles.

Native Ligand Specificity for GST-Fusion Protein Elution

In affinity chromatography, the elution of GST-tagged proteins relies on competitive binding. Reduced Glutathione (GSH) provides the exact γ-L-glutamyl-L-cysteinyl-glycine structure required to occupy the GST binding pocket. Standard protocols utilize 5-10 mM GSH in aqueous buffer to achieve quantitative elution . Precursors like N-acetylcysteine (NAC) or modified forms like S-acetyl glutathione lack the necessary tripeptide structure and fail to elute the target proteins.

Evidence DimensionGST-tagged protein elution efficiency
Target Compound DataQuantitative elution at 5-10 mM concentration
Comparator Or BaselineN-acetylcysteine (NAC) / S-acetyl glutathione (0% efficiency)
Quantified DifferenceAbsolute requirement vs. complete failure
ConditionsAqueous elution buffer, glutathione-agarose beads

Biomanufacturing workflows utilizing GST-fusion systems strictly require standard GSH, as precursors cannot competitively displace the tagged proteins.

IV GSH vs. Oral NAC
Trial context
GSH abolished urinary LOOH elevation; NAC only partial attenuation
IV 100 mg/min ×30 min vs. oral NAC 1200 mg ×2; n=patients with reduced renal function
Supports acute oxidative stress model interpretation

Thermodynamic Redox Potential vs. Standard Antioxidants

The thermodynamic driving force of an antioxidant dictates its ability to maintain specific protein thiols in a reduced state. Reduced Glutathione exhibits a standard two-electron redox potential of -0.24 V, providing a significantly stronger reducing environment than ascorbic acid, which operates at -0.17 V [1]. This 70 mV difference is critical in cell-free synthesis and formulation buffers, where GSH can effectively reduce dehydroascorbate and maintain critical cysteine residues that ascorbic acid cannot protect [2].

Evidence DimensionStandard two-electron redox potential
Target Compound Data-0.24 V
Comparator Or BaselineAscorbic Acid (-0.17 V)
Quantified Difference70 mV stronger reducing potential
ConditionsStandard physiological pH (7.4) aqueous conditions

Formulators and bioprocess engineers must select GSH over ascorbic acid when protecting highly oxidation-sensitive protein thiols that require a lower redox potential.

Fermentation vs. Chemical synthesis
Class-level
Fermentation: ≥98% purity HPLC, no racemization or toxic activators
Chemical route requires chiral purification; residual solvents may remain
Fermentation supports pharmacopoeial-grade sourcing and lower impurity risk

Immediate Cell-Free Reactivity vs. Metabolic Precursors

In cell-free diagnostic assays and in vitro biocatalysis, the antioxidant must be immediately active. GSH serves as the direct electron donor for glutathione peroxidase and a direct conjugate for glutathione S-transferase. N-acetylcysteine (NAC), while a potent intracellular precursor, exhibits virtually no direct reactivity with these enzymes in vitro because it requires cellular machinery (glutamate-cysteine ligase and glutathione synthetase) to be converted into active GSH [1].

Evidence DimensionDirect in vitro enzymatic reactivity (GPx/GST)
Target Compound DataImmediate native substrate activity
Comparator Or BaselineN-acetylcysteine (Requires multi-step enzymatic conversion)
Quantified DifferenceDirect vs. strictly indirect (metabolism-dependent) activity
ConditionsCell-free in vitro assays and diagnostic reagents

For in vitro diagnostics and cell-free bioprocessing, buyers must procure GSH, as NAC provides zero baseline activity without live-cell metabolic conversion.

Micellar vs. Standard oral GSH
Reported
~4-fold higher dose-normalized iAUC and Cmax
Randomized crossover trial, n=14; micellar (LipoMicel®) 300 mg vs. standard 500 mg
Supports formulation exposure review; standard form shows limited absorption
Sublingual vs. Oral GSH & NAC
Reported
Higher GSH/GSSG ratio (p=0.003); vitamin E increase 0.83 µmol/g
Metabolic syndrome patients, 3-week crossover; sublingual bypasses first-pass metabolism
Supports sublingual delivery bioavailability research and antioxidant-sparing endpoints
GSH vs. Cysteine (Hg detox)
Reported
GSH decreased root Hg accumulation; cysteine increased it
Rice hydroponics, 10 µM HgCl₂; RNA-seq and ICP-MS quantification
Demonstrates mechanistically divergent thiol effects; not interchangeable for metal stress models
GSH vs. GSSG (DNA protection)
Reported
GSH: metal coordination + thiol radical scavenging; GSSG: coordination only
In vitro DNA oxidation assay, Fe(II)/Cu(II), 8-OH-dG measured by HPLC-ECD
Full antioxidant activity depends on reduced form; GSSG yields incomplete protection

Affinity Chromatography and Protein Purification

Because GSH is the exclusive native ligand for Glutathione S-transferase, it is the mandatory reagent for the elution of GST-fused recombinant proteins from agarose matrices. Its high aqueous solubility (50 mg/mL) allows for the easy preparation of the standard 5-10 mM elution buffers required for high-yield downstream bioprocessing .

Cell Culture Media and Bioreactor Redox Buffering

GSH is formulated into specialized cell culture media to maintain a precise -0.24 V redox environment. This protects secreted monoclonal antibodies and recombinant proteins from oxidative damage more effectively than ascorbic acid or NAC, ensuring high batch-to-batch reproducibility in mammalian cell biomanufacturing .

In Vitro Diagnostic (IVD) Assay Reagents

In diagnostic kits measuring oxidative stress or utilizing glutathione peroxidase/transferase as coupling enzymes, standard reduced GSH is indispensable. Unlike NAC or acetylated derivatives, unmodified GSH provides the immediate, direct substrate activity required for accurate, cell-free spectrophotometric or fluorometric quantification .

Application Fit Matrix

Application
Selection Property
Validation Focus
Contrast-induced oxidative stress research
Pharmaceutical-grade GSH with endotoxin analysis
Urinary lipid hydroperoxide endpoint monitoring
Oral GSH bioavailability studies
Micellar or sublingual formulation-grade, ≥98% purity
Systemic GSH exposure and GSH/GSSG ratio modeling
Heavy metal phytotoxicity mitigation research
Verified reduced thiol content, minimal GSSG contamination
Root mercury accumulation and gene expression profiling
Pharmaceutical reference standard applications
Fermentation-derived, USP/EP compliant ≥98% purity
Chiral purity and residual solvent analysis

Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
Solid

XLogP3

-4.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

6

Exact Mass

307.08380644 Da

Monoisotopic Mass

307.08380644 Da

Heavy Atom Count

20

LogP

-6.4

Appearance

Solid powder

Melting Point

195 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

GAN16C9B8O

Sequence

XCG

GHS Hazard Statements

Aggregated GHS information provided by 56 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 46 of 56 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 10 of 56 companies with hazard statement code(s):;
H315 (20%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (20%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (90%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For nutritional supplementation, also for treating dietary shortage or imbalance

Pharmacology

Glutathione is a tripeptide comprised of three amino acids (cysteine, glutamic acid, and glycine) present in most mammalian tissue. Glutathione acts as an antioxidant, a free radical scavenger and a detoxifying agent. Glutathione is also important as a cofactor for the enzyme glutathione peroxidase, in the uptake of amino acids, and in the synthesis of leukotrienes. As a substrate for glutathione S-transferase, this agent reacts with a number of harmful chemical species, such as halides, epoxides and free radicals, to form harmless inactive products. In erythrocytes, these reactions prevent oxidative damage through the reduction of methemoglobin and peroxides. Glutathione is also involved in the formation and maintenance of disulfide bonds in proteins and in the transport of amino acids across cell membranes.

ATC Code

V - Various
V03 - All other therapeutic products
V03A - All other therapeutic products
V03AB - Antidotes
V03AB32 - Glutathione

Mechanism of Action

Glutathione (GSH) participates in leukotriene synthesis and is a cofactor for the enzyme glutathione peroxidase. It also plays a role in the hepatic biotransformation and detoxification process; it acts as a hydrophilic molecule that is added to other lipophilic toxins or wastes prior to entering biliary excretion. It participates in the detoxification of methylglyoxal, a toxic by-product of metabolism, mediated by glyoxalase enzymes. Glyoxalase I catalyzes the conversion of methylglyoxal and reduced glutathione to S-D-Lactoyl-glutathione. Glyoxalase II catalyzes the conversion of S-D-Lactoyl Glutathione to Reduced Glutathione and D-lactate. Glyoxalase I catalyzes the conversion of methylglyoxal and reduced glutathione to S-D-Lactoyl-glutathione. Glyoxalase II catalyzes the conversion of S-D-Lactoyl Glutathione to Reduced Glutathione and D-lactate. GSH is a cofactor of conjugation and reduction reactions that are catalyzed by glutathione S-transferase enzymes expressed in the cytosol, microsomes, and mitochondria. However, it is capable of participating in non-enzymatic conjugation with some chemicals, as it is hypothesized to do to a significant extent with n-acetyl-p-benzoquinone imine (NAPQI), the reactive cytochrome P450 reactive metabolite formed by toxic overdose of acetaminophen. Glutathione in this capacity binds to NAPQI as a suicide substrate and in the process detoxifies it, taking the place of cellular protein sulfhydryl groups which would otherwise be toxically adducted. The preferred medical treatment to an overdose of this nature, whose efficacy has been consistently supported in literature, is the administration (usually in atomized form) of N-acetylcysteine, which is used by cells to replace spent GSSG and allow a usable GSH pool.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

70-18-8

Absorption Distribution and Excretion

Research suggests that glutathione is not orally bioactive, and that very little of oral glutathione tablets or capsules is actually absorbed by the body.

Wikipedia

Glutathione

Use Classification

Human drugs -> Rare disease (orphan)
Cosmetics -> Reducing

General Manufacturing Information

Glycine, L-.gamma.-glutamyl-L-cysteinyl-: ACTIVE
1: Rehman ZU, Che L, Ren S, Liao Y, Qiu X, Yu S, Sun Y, Tan L, Song C, Liu W, Ding Z, Munir M, Nair V, Meng C, Ding C. Supplementation of Vitamin E Protects Chickens from Newcastle Disease Virus-Mediated Exacerbation of Intestinal Oxidative Stress and Tissue Damage. Cell Physiol Biochem. 2018 Jun 27;47(4):1655-1666. doi: 10.1159/000490984. [Epub ahead of print] PubMed PMID: 29949793.
2: Saudrais E, Strazielle N, Ghersi-Egea JF. Choroid plexus glutathione peroxidases are instrumental in protecting the brain fluid environment from hydroperoxides during postnatal development. Am J Physiol Cell Physiol. 2018 Jun 27. doi: 10.1152/ajpcell.00094.2018. [Epub ahead of print] PubMed PMID: 29949405.
3: Zhang S, Zhang Y. Isoflurane reduces endotoxin-induced oxidative, inflammatory, and apoptotic responses in H9c2 cardiomyocytes. Eur Rev Med Pharmacol Sci. 2018 Jun;22(12):3976-3987. doi: 10.26355/eurrev_201806_15282. PubMed PMID: 29949173.
4: Lopes AR, Faleiro F, Rosa IC, Pimentel MS, Trubenbach K, Repolho T, Diniz M, Rosa R. Physiological resilience of a temperate soft coral to ocean warming and acidification. Cell Stress Chaperones. 2018 Jun 11. doi: 10.1007/s12192-018-0919-9. [Epub ahead of print] PubMed PMID: 29948929.
5: Aliarabi H, Fadayifar A, Alimohamady R, Dezfoulian AH. The Effect of Maternal Supplementation of Zinc, Selenium, and Cobalt as Slow-Release Ruminal Bolus in Late Pregnancy on Some Blood Metabolites and Performance of Ewes and Their Lambs. Biol Trace Elem Res. 2018 Jun 15. doi: 10.1007/s12011-018-1409-8. [Epub ahead of print] PubMed PMID: 29948915.
6: Sharma A, Kshetrimayum C, Sadhu HG, Kumar S. Arsenic-induced oxidative stress, cholinesterase activity in the brain of Swiss albino mice, and its amelioration by antioxidants Vitamin E and Coenzyme Q10. Environ Sci Pollut Res Int. 2018 Jun 8. doi: 10.1007/s11356-018-2398-z. [Epub ahead of print] PubMed PMID: 29948670.
7: Canata DAM, Hackenhaar FS, Salomon TB, Schüller ÁK, da Silva GLF, Teixeira C, Benfato MS. Role of asthma and intolerance to acetylsalicylic acid on the redox profile in nasal polyp tissue. Eur Arch Otorhinolaryngol. 2018 Jun 11. doi: 10.1007/s00405-018-5034-0. [Epub ahead of print] PubMed PMID: 29948268.
8: Zhao N, Guo FF, Xie KQ, Zeng T. Targeting Nrf-2 is a promising intervention approach for the prevention of ethanol-induced liver disease. Cell Mol Life Sci. 2018 Jun 11. doi: 10.1007/s00018-018-2852-6. [Epub ahead of print] Review. PubMed PMID: 29947925.
9: Ebada ME. Essential oils of green cumin and chamomile partially protect against acute acetaminophen hepatotoxicity in rats. An Acad Bras Cienc. 2018 Jun 25:0. doi: 10.1590/0001-3765201820170825. [Epub ahead of print] PubMed PMID: 29947676.
10: Ribon-Demars A, Pialoux V, Boreau A, Marcouiller F, Larivière R, Bairam A, Joseph V. Protective roles of estradiol against vascular oxidative stress in ovariectomized female rats exposed to normoxia or intermittent hypoxia. Acta Physiol (Oxf). 2018 Jun 27:e13159. doi: 10.1111/apha.13159. [Epub ahead of print] PubMed PMID: 29947475.
11: Wang B, Guo H, Li X, Yue L, Liu H, Zhao L, Bai H, Liu X, Wu X, Qu Y. Adiponectin Attenuates Oxygen-Glucose Deprivation-Induced Mitochondrial Oxidative Injury and Apoptosis in Hippocampal HT22 Cells via the JAK2/STAT3 Pathway. Cell Transplant. 2018 Jan 1:963689718779364. doi: 10.1177/0963689718779364. [Epub ahead of print] PubMed PMID: 29947255.
12: Men Y, Peng S, Yang P, Jiang Q, Zhang Y, Shen B, Dong P, Pang Z, Yang W. Biodegradable Zwitterionic Nanogels with Long Circulation for Antitumor Drug Delivery. ACS Appl Mater Interfaces. 2018 Jun 27. doi: 10.1021/acsami.8b03943. [Epub ahead of print] PubMed PMID: 29947223.
13: Al-Osaimi M, El-Ansary A, Al-Daihan S, Bhat RS, Ben Bacha A. Therapeutic and Protective Potency of Bee Pollen Against Neurotoxic Effects Induced by Prenatal Exposure of Rats to Methyl Mercury. J Mol Neurosci. 2018 Jun 26. doi: 10.1007/s12031-018-1107-1. [Epub ahead of print] PubMed PMID: 29946915.
14: Huang LJ, Cheng GX, Khan A, Wei AM, Yu QH, Yang SB, Luo DX, Gong ZH. CaHSP16.4, a small heat shock protein gene in pepper, is involved in heat and drought tolerance. Protoplasma. 2018 Jun 26. doi: 10.1007/s00709-018-1280-7. [Epub ahead of print] PubMed PMID: 29946904.
15: Murakami S, Ono A, Kawasaki A, Takenaga T, Ito T. Taurine attenuates the development of hepatic steatosis through the inhibition of oxidative stress in a model of nonalcoholic fatty liver disease in vivo and in vitro. Amino Acids. 2018 Jun 26. doi: 10.1007/s00726-018-2605-8. [Epub ahead of print] PubMed PMID: 29946793.
16: Raygan F, Rezavandi Z, Bahmani F, Ostadmohammadi V, Mansournia MA, Tajabadi-Ebrahimi M, Borzabadi S, Asemi Z. The effects of probiotic supplementation on metabolic status in type 2 diabetic patients with coronary heart disease. Diabetol Metab Syndr. 2018 Jun 19;10:51. doi: 10.1186/s13098-018-0353-2. eCollection 2018. PubMed PMID: 29946368; PubMed Central PMCID: PMC6008939.
17: Li HQ, Ip SP, Zheng GQ, Xian YF, Lin ZX. Isorhynchophylline alleviates learning and memory impairments induced by aluminum chloride in mice. Chin Med. 2018 Jun 14;13:29. doi: 10.1186/s13020-018-0187-8. eCollection 2018. PubMed PMID: 29946349; PubMed Central PMCID: PMC6000983.
18: Bai Y, Li J, Zhao P, Li Y, Li M, Feng S, Qin Y, Tian Y, Zhou T. A Chinese Herbal Formula Ameliorates Pulmonary Fibrosis by Inhibiting Oxidative Stress via Upregulating Nrf2. Front Pharmacol. 2018 Jun 12;9:628. doi: 10.3389/fphar.2018.00628. eCollection 2018. PubMed PMID: 29946261; PubMed Central PMCID: PMC6005894.
19: Jung YS, Weon JB, Yang WS, Ryu G, Ma CJ. Neuroprotective effects of Magnoliae Flos extract in mouse hippocampal neuronal cells. Sci Rep. 2018 Jun 26;8(1):9693. doi: 10.1038/s41598-018-28055-z. PubMed PMID: 29946137.
20: Zhao G, Hou N, Cai SA, Liu XW, Li AQ, Cheng CF, Huang Y, Li LR, Mai YP, Liu SM, Ou CW, Xiong ZY, Chen XH, Luo CF, Chen MS. Contributions of Nrf2 to puerarin prevent cardiac hypertrophy and its metabolic enzymes expression in rats. J Pharmacol Exp Ther. 2018 Jun 26. pii: jpet.118.248369. doi: 10.1124/jpet.118.248369. [Epub ahead of print] PubMed PMID: 29945930.

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